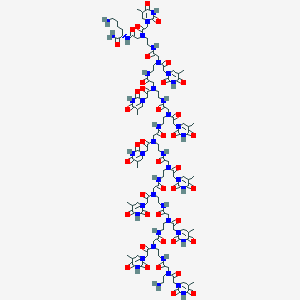

Peptide nucleic acid, T10-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

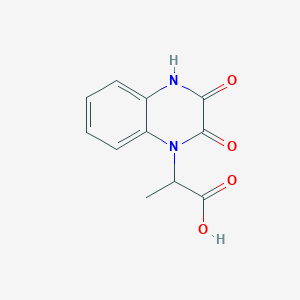

Peptide nucleic acid (PNA) is a synthetic DNA analogue that has been widely used in scientific research due to its unique properties. T10-lysine is a type of PNA that has a 10-mer lysine tail attached to its N-terminus, which enhances its solubility and cellular uptake. In

Wissenschaftliche Forschungsanwendungen

T10-lysine Peptide nucleic acid, T10-lysine has been used in various scientific research applications, including gene editing, antisense therapy, and biosensing. It can bind to DNA or RNA with high affinity and specificity, and form stable duplexes or triplexes. This allows for the selective recognition and manipulation of specific nucleic acid sequences. T10-lysine Peptide nucleic acid, T10-lysine can also be conjugated to other molecules, such as fluorophores or nanoparticles, for imaging or delivery purposes.

Wirkmechanismus

The mechanism of action of T10-lysine Peptide nucleic acid, T10-lysine involves the hybridization with complementary nucleic acid sequences. The lysine tail enhances the cellular uptake of Peptide nucleic acid, T10-lysine by promoting endosomal escape and nuclear localization. Once inside the cell, Peptide nucleic acid, T10-lysine can bind to its target sequence and interfere with gene expression or function. This can be achieved by blocking transcription, translation, or splicing, or by inducing cleavage or recombination of DNA or RNA.

Biochemische Und Physiologische Effekte

T10-lysine Peptide nucleic acid, T10-lysine has been shown to have minimal off-target effects and toxicity in vitro and in vivo. It can penetrate various cell types and tissues, including cancer cells and brain tissue. It can also cross the blood-brain barrier and target specific neurons or glia. T10-lysine Peptide nucleic acid, T10-lysine can modulate gene expression or function in a reversible and dose-dependent manner. This makes it a valuable tool for studying gene regulation, disease mechanisms, and drug discovery.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its high specificity, stability, and versatility. It can be designed to target any nucleic acid sequence, and modified to enhance its properties or conjugate to other molecules. It can also be used in various techniques, such as PCR, microarray, or fluorescence in situ hybridization (FISH). The limitations of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its cost, complexity, and delivery efficiency. It requires specialized equipment and expertise for synthesis, purification, and characterization. It also requires optimization of the delivery method for different cell types and tissues.

Zukünftige Richtungen

The future directions of T10-lysine Peptide nucleic acid, T10-lysine research include the development of new applications and modifications. It can be used in combination with other technologies, such as CRISPR/Cas9 or RNA interference (RNAi), for more precise and efficient gene editing or silencing. It can also be used in biosensing or diagnostic assays for the detection of specific nucleic acid sequences. The modifications of T10-lysine Peptide nucleic acid, T10-lysine can include the introduction of unnatural bases or linkages, or the conjugation to other functional groups for specific purposes.

Synthesemethoden

The synthesis of T10-lysine Peptide nucleic acid, T10-lysine involves solid-phase peptide synthesis (SPPS) and Fmoc chemistry. The Peptide nucleic acid, T10-lysine monomers are coupled to a resin support and elongated stepwise, followed by deprotection and cleavage from the resin. The lysine tail is then attached to the N-terminus of the Peptide nucleic acid, T10-lysine using N-hydroxysuccinimide (NHS) ester chemistry. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Eigenschaften

CAS-Nummer |

139166-85-1 |

|---|---|

Produktname |

Peptide nucleic acid, T10-lysine |

Molekularformel |

C116H155N43O41 |

Molekulargewicht |

2807.7 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1 |

InChI-Schlüssel |

LRSFXPLKCFQBGL-AREVDUJESA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

Andere CAS-Nummern |

139166-85-1 |

Synonyme |

peptide nucleic acid, T10-lysine PNA H-T(10)-Lys(NH2) PNA T10Lys T10Lys |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)